3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea; acetic acid
Description
3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea; acetic acid is a complex organic compound that combines the structural features of a urea derivative and an acetic acid moiety
Properties
IUPAC Name |
acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O.C2H4O2/c16-12-6-1-2-7-13(12)20-15(21)19-9-10-4-3-5-11(8-10)14(17)18;1-2(3)4/h1-8H,9H2,(H3,17,18)(H2,19,20,21);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBPMASHRKFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)C(=N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea typically involves multiple steps:
Formation of the carbamimidoylphenyl intermediate: This step involves the reaction of a suitable phenyl derivative with a carbamimidoylating agent under controlled conditions.
Coupling with 2-fluorophenyl isocyanate: The intermediate is then reacted with 2-fluorophenyl isocyanate to form the desired urea derivative.
Acetylation: Finally, the urea derivative is acetylated using acetic anhydride in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-carbamimidoylphenyl)methyl]-1-(2-chlorophenyl)urea
- 3-[(3-carbamimidoylphenyl)methyl]-1-(2-bromophenyl)urea
- 3-[(3-carbamimidoylphenyl)methyl]-1-(2-iodophenyl)urea
Uniqueness
The presence of the fluorine atom in 3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. This makes it distinct from its chloro, bromo, and iodo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
